![molecular formula C17H15BrN4O B6450325 N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548988-44-7](/img/structure/B6450325.png)
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridazine ring, which is a basic aromatic ring consisting of four carbon atoms and two nitrogen atoms . The bromophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized for their antimicrobial and antiproliferative properties .Scientific Research Applications
- Focus : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, including this compound, are being investigated .
- Example : Free radical bromination of alkyl benzenes, where the compound’s benzylic carbon plays a role .
Anti-Inflammatory Properties
Biomedical Applications
Antimicrobial and Anticancer Research
Benzylic Position Reactions
Crystal Engineering Considerations
Early Discovery Research
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
For instance, they have been found to increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .
Result of Action
For instance, some pyrazoline derivatives have been reported to increase the concentration of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Action Environment
For instance, the dipole moment of pyridazine is the largest of the three diazine heterocycles, and this magnitude can be amplified or abrogated by environmental factors .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKIAMGGLLRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
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